N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-methoxyacetamide is a chemical compound with the molecular formula and a molecular weight of 262.30 g/mol. This compound is identified by its CAS number 1060294-97-4. It features a unique structure that includes a methoxyacetamide group and a cyclopropylcarbamoyl moiety, making it of interest in various scientific fields, particularly medicinal chemistry.
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-methoxyacetamide is classified as an organic compound and can be categorized under amides due to the presence of the amide functional group in its structure. It may also be relevant in pharmaceutical research for its potential biological activities.
The synthesis of N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-methoxyacetamide typically involves multi-step organic reactions. One common method includes the reaction of 4-(chloromethyl)aniline with cyclopropylcarbamic acid followed by acylation with methoxyacetic acid.
The molecular structure of N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-methoxyacetamide can be represented as follows:
COCC(=O)Nc1ccc(CC(=O)NC2CC2)cc1
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-methoxyacetamide can participate in various chemical reactions typical for amides:
The reaction conditions for these transformations often involve controlling temperature, solvent choice, and reaction time to achieve desired yields and purities.
Further studies are required to elucidate specific biological mechanisms and target interactions.
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-methoxyacetamide has potential applications in:
CAS No.: 40054-73-7
CAS No.: 26627-85-0
CAS No.: 22725-64-0
CAS No.: 126654-52-2
CAS No.: 7045-51-4
CAS No.: 173449-96-2